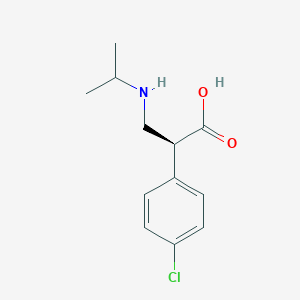

(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid

描述

(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid (molecular formula: C₁₂H₁₆ClNO₂, free base; C₁₂H₁₇Cl₂NO₂ as hydrochloride salt) is a chiral amino acid derivative featuring a 4-chlorophenyl group at position 2 and an isopropylamino substituent at position 2. Its hydrochloride form (CAS: 1449131-17-2) has a molecular weight of 278.18 g/mol and is commonly used in research settings for synthetic or pharmacological studies . The compound is commercially available in ≥95% purity and stored at room temperature .

属性

分子式 |

C12H16ClNO2 |

|---|---|

分子量 |

241.71 g/mol |

IUPAC 名称 |

(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoic acid |

InChI |

InChI=1S/C12H16ClNO2/c1-8(2)14-7-11(12(15)16)9-3-5-10(13)6-4-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)/t11-/m1/s1 |

InChI 键 |

FICHVKVITNUZFD-LLVKDONJSA-N |

手性 SMILES |

CC(C)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)O |

规范 SMILES |

CC(C)NCC(C1=CC=C(C=C1)Cl)C(=O)O |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the 4-chlorophenyl-substituted propanoic acid skeleton.

- Introduction of the isopropylamino group at the β-position.

- Maintenance of stereochemical integrity to obtain the (S)-enantiomer.

- Conversion to the hydrochloride salt to improve stability and solubility.

Key Intermediates and Starting Materials

- 2-(4-Chlorophenyl)acetonitrile is a common starting material for the propanoic acid moiety.

- Glyoxylic acid or chloroacetic acid are used to extend the carbon chain and introduce carboxylic acid functionality.

- Isopropylamine or isopropyl halides are used for amine introduction.

Detailed Preparation Methods

Improved Process via 3-(4-Chlorophenyl)-3-cyanopropanoic Acid Intermediate (Patent WO2017009753A1)

This patented process outlines an efficient, high-yield route to obtain the key intermediate 3-(4-chlorophenyl)-3-cyanopropanoic acid, which can be further converted to the target compound.

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Reaction of 2-(4-chlorophenyl)acetonitrile with glyoxylic acid in methanol, in presence of potassium carbonate | Room temperature, 3 hours stirring | Intermediate formed |

| 2 | In-situ reduction of the intermediate with sodium borohydride | 50-60 °C, 3 hours stirring | 90% yield, 95% purity (HPLC) |

| 3 | Work-up: addition of water and toluene, acidification, filtration, washing, and drying | Standard isolation steps | Product isolated with high purity |

Solvents used: Methanol, toluene, water.

Bases: Potassium carbonate.

Reducing agent: Sodium borohydride.

- The reaction temperature for reduction is optimized between 50-60 °C.

- The overall reaction time is significantly reduced to 3-6 hours compared to prior art (18-23 hours).

- The process achieves yields up to 90% with >95% purity.

This intermediate can be further converted to this compound by reductive amination with isopropylamine under catalytic hydrogenation conditions.

Alternative Route via Chloroacetic Acid (Patent WO2017009753A1)

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Reaction of 2-(4-chlorophenyl)acetonitrile with chloroacetic acid in DMSO, in presence of potassium carbonate | 0-20 °C (preferably 5-15 °C), 1.5 hours stirring | Intermediate formed |

| 2 | Work-up: separation of organic layers, acidification, ammonia treatment | Standard isolation | 90% yield, 95% purity (HPLC) |

This method offers a shorter reaction time (1-2 hours) and comparable yields and purity to the glyoxylic acid route.

Introduction of the Isopropylamino Group

Alkylation and Reductive Amination

The isopropylamino group is introduced typically via:

- Reductive amination of the keto or aldehyde intermediate with isopropylamine using a metal catalyst such as palladium on carbon under hydrogen atmosphere.

- Alternatively, alkylation of the amine intermediate with isopropyl bromide or similar alkylating agents.

Typical Conditions

| Reaction Type | Reagents | Catalyst | Conditions | Notes |

|---|---|---|---|---|

| Reductive amination | Isopropylamine, hydrogen gas | Pd/C | Room temperature to mild heating | Preserves stereochemistry |

| Alkylation | Isopropyl bromide | Base (e.g., K2CO3) | Reflux in suitable solvent | Requires protection of acid group |

Conversion to Hydrochloride Salt

The free acid form is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ethereal solvents) to enhance solubility and stability for pharmaceutical applications.

Summary of Reaction Parameters and Yields

| Step | Reaction | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Formation of cyanopropanoic acid | 2-(4-Chlorophenyl)acetonitrile + glyoxylic acid + K2CO3 | Methanol | RT (step 1), 50-60 °C (reduction) | 3 h + 3 h | ~90 | 95 (HPLC) | Sodium borohydride reduction |

| Alternative cyanopropanoic acid synthesis | 2-(4-Chlorophenyl)acetonitrile + chloroacetic acid + K2CO3 | DMSO | 10 °C | 1.5 h | ~90 | 95 (HPLC) | Acidification and ammonia treatment |

| Introduction of isopropylamino group | Reductive amination or alkylation | Various | Mild heating | Variable | High | High | Pd/C catalyst for reductive amination |

| Hydrochloride salt formation | Treatment with HCl | Isopropanol or ether | RT | 1-2 h | Quantitative | High | Improves solubility and stability |

In-Depth Research Findings and Analysis

- The improved processes reduce reaction times by approximately 70-80% compared to older methods, significantly lowering production costs and environmental impact.

- The use of sodium borohydride as a reducing agent in methanol provides a clean reduction with minimal side products.

- Potassium carbonate is preferred as a base due to its moderate strength and availability.

- The stereochemical integrity of the (S)-enantiomer is maintained throughout the process by controlling reaction conditions and avoiding racemization.

- Purification steps including acid-base extraction, filtration, and recrystallization yield products with >95% purity as confirmed by HPLC.

- The hydrochloride salt form enhances the compound’s pharmaceutical applicability due to improved aqueous solubility.

化学反应分析

Carboxylic Acid Derivatives

The carboxylic acid moiety participates in classical reactions:

-

Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble salts, enhancing bioavailability .

-

Esterification : Potential reaction with alcohols under acidic conditions to yield esters, though explicit examples are not documented in cited sources.

Isopropylamino Group

The secondary amine can undergo:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.

-

Schiff Base Formation : Condensation with carbonyl compounds under dehydrating conditions.

Comparative Reactivity Insights

While direct data on other reactions is limited, structural analogs suggest additional pathways:

| Reaction Type | Expected Reactivity | Potential Applications |

|---|---|---|

| Reduction | Conversion of the carboxylic acid to an alcohol | Prodrug synthesis |

| Oxidation | Limited due to the stable chlorophenyl group | Not typically prioritized |

| Nucleophilic Substitution | Chlorine substitution on the phenyl ring (if activated) | Functionalization for drug derivatives |

Reaction Conditions and Optimization

Key factors influencing reactivity:

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates .

-

Temperature : Low temperatures (0°C) prevent side reactions during amide coupling .

-

Protecting Groups : Boc protection is critical to prevent undesired amine participation during synthesis .

Stability and Storage

科学研究应用

(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid is a chiral compound with a chlorophenyl group, an isopropylamino group, and a propanoic acid moiety, making it a versatile molecule for chemical synthesis and research. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used as a building block for synthesizing complex molecules in chemistry. It is also studied for its potential biological activities and interactions with biomolecules. Research is ongoing to explore its potential therapeutic applications, such as in developing new drugs. Additionally, it is used to produce specialty chemicals and as an intermediate in synthesizing other compounds in industry.

This compound, also known as this compound hydrochloride, is recognized for its biological activity, primarily involving interactions with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Preliminary studies suggest that the compound can significantly alter the activity of targeted molecular pathways, leading to therapeutic effects.

<ul> <li>A study investigating the compound's effects on cancer cell lines indicated that it exhibits cytotoxic properties, making it a candidate for further development as an antitumor agent[1].</li> <li>Another research effort focused on its anti-inflammatory properties, revealing significant inhibition in carrageenan-induced rat paw edema models[1].</li> </ul>Chemical Reactions

This compound hydrochloride undergoes oxidation, reduction, and substitution reactions. It can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert the compound to its corresponding alcohols or amines. The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

作用机制

The mechanism of action of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Core Structural Features

The target compound shares a propanoic acid backbone with substituents influencing its physicochemical and biological behavior. Key analogs include:

Key Differences :

- Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to hydroxyl or sulfonic acid groups in analogs .

- Amino Group Modifications: The isopropylamino group in the target compound differs from unprotected amino groups (e.g., in sulfophenyl analog) or bulky substituents (e.g., cyclopentyl), affecting steric interactions .

- Chirality: The (S)-configuration distinguishes it from enantiomers like (R)-2-(4-chlorophenyl)-3-(isopropylamino)propanoic acid (CAS: 1289625-66-6), which may exhibit divergent biological activities .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to the free base. In contrast, the sulfophenyl analog (CAS: 84053-08-7) exhibits high aqueous solubility due to its polar sulfonic acid group .

- Stability : The tert-butoxycarbonyl (BOC)-protected derivative (CAS: 1001179-33-4) is more stable under acidic conditions, making it a preferred intermediate in peptide synthesis .

Derivatives and Enantiomers

- (R)-Enantiomer: (R)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid (CAS: 1289625-66-6) shares identical molecular weight and formula but may exhibit divergent receptor binding due to chirality .

生物活性

(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid, also known as this compound hydrochloride, is a chiral compound recognized for its significant biological activity. This article explores its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₁₂H₁₇ClNO₂

- Molar Mass : Approximately 278.17 g/mol

This compound features a chlorophenyl group, an isopropylamino group, and a propanoic acid moiety, which contribute to its unique biological properties and reactivity compared to other compounds.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The exact molecular mechanisms are still under investigation, but preliminary studies suggest that the compound can significantly alter the activity of targeted molecular pathways, leading to therapeutic effects in various contexts.

Enzyme Inhibition and Receptor Binding

- Enzyme Inhibition : Studies have shown that this compound hydrochloride can inhibit specific enzymes, which may be beneficial in treating conditions related to enzyme overactivity.

- Receptor Modulation : The compound has been evaluated for its ability to bind to various receptors, potentially modulating their function and leading to diverse biological effects.

Case Studies and Research Findings

- A study investigating the compound's effects on cancer cell lines indicated that it exhibits cytotoxic properties, making it a candidate for further development as an antitumor agent.

- Another research effort focused on its anti-inflammatory properties, revealing significant inhibition in carrageenan-induced rat paw edema models .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₇ClNO₂ | Chiral structure with chlorophenyl and isopropylamino groups |

| 2-(4-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | Lacks isopropylamino group; simpler structure |

| 3-(Isopropylamino)propanoic acid | C₈H₁₅N | No chlorophenyl group; different biological activity |

| 2-(Phenyl)propanoic acid | C₉H₁₀O₂ | No chlorine substituent; different reactivity |

This table illustrates how the inclusion of specific functional groups in this compound enhances its potential for biological activity compared to other compounds.

常见问题

Q. What are the established synthetic routes for (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amino group can prevent racemization during synthesis . Enantiomeric purity is verified using chiral HPLC or polarimetry. RP-HPLC methods with validated parameters (e.g., retention time, peak symmetry) are critical for assessing purity, as demonstrated for structurally related compounds . Nuclear Magnetic Resonance (NMR) spectroscopy further confirms stereochemistry.

Q. How can the stability of this compound be systematically evaluated under varying pH and temperature conditions?

- Methodological Answer : Stability studies should mimic physiological (pH 7.4, 37°C) and extreme conditions (pH 1–12). A validated RP-HPLC method, such as the one developed for 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)pyrrolyl)propanoic acid, can monitor degradation products over time . Samples are incubated at target conditions, and degradation kinetics (e.g., half-life) are calculated using peak area reduction in chromatograms. Impurity identification via LC-MS is recommended for mechanistic insights .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid, amine). X-ray crystallography resolves absolute configuration, while InChIKey-based databases (e.g., PubChem) aid in cross-referencing structural data . For quantification, HPLC with UV detection at λ = 210–254 nm is standard, as validated in similar studies .

Advanced Research Questions

Q. What strategies resolve process-related impurities, particularly under basic conditions?

- Methodological Answer : Degradation impurities under basic conditions (e.g., pH 9.0) can arise from ester hydrolysis or β-elimination. A combination of preparative HPLC and LC-MS/MS identifies impurity structures, as shown for related pyrrole derivatives . Reaction pathway modeling (e.g., density functional theory) predicts degradation mechanisms. Adjusting synthetic conditions (e.g., lower temperature, inert atmosphere) minimizes side reactions.

Q. How can computational models predict the biological activity and receptor binding of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinity to target receptors like G-protein-coupled receptors (GPCRs). Molecular dynamics (MD) simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs (e.g., 2-(4-Ethylphenyl)propanoic acid), correlate structural features with bioactivity . Thermodynamic data (e.g., ion clustering enthalpies) refine binding energy calculations .

Q. What in vitro models are suitable for pharmacokinetic profiling, and how are parameters optimized?

- Methodological Answer : Caco-2 cell monolayers evaluate intestinal permeability. Hepatocyte stability assays (e.g., human liver microsomes) assess metabolic clearance. Protein binding is quantified via equilibrium dialysis. Parameters like incubation time (e.g., 0–1440 minutes) and sampling intervals (e.g., every 120 minutes) are optimized based on compound stability, as shown in pH-dependent studies . LC-MS/MS detects metabolites, with collision-induced dissociation (CID) elucidating fragmentation pathways .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles are mandatory. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at -20°C, away from light and moisture .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids in hazardous waste containers .

- Emergency Procedures : Immediate eye irrigation (15+ minutes) for exposure; consult occupational health services for toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。